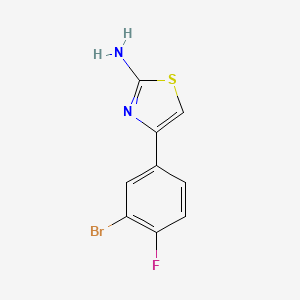

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

説明

Structural and Electronic Features of Thiazole-Based Compounds

The thiazole ring system possesses distinctive structural and electronic characteristics that significantly influence its chemical behavior and reactivity profiles. Thiazoles are planar aromatic heterocycles with significant π-electron delocalization throughout the ring structure. This aromaticity can be verified through proton nuclear magnetic resonance spectroscopy, which shows chemical shifts for thiazole ring protons typically ranging between 7.27 and 8.77 ppm, indicating strong diamagnetic ring current.

The electronic structure of thiazole is characterized by the presence of a delocalized 6π-electron system that satisfies Hückel's rule for aromaticity. This electron delocalization arises from the contribution of the lone pair of electrons from the sulfur atom in the thiazole ring. The electronic distribution within the thiazole ring creates regions of varying electron density, which dictates the reactivity patterns observed in these compounds.

Table 1: Bond Lengths in Thiazole Molecule (Angstrom)

| Bond | Experimental | HF (6-31G**) | HF (cc-PVTZ) | B3LYP (6-31G**) | B3LYP (cc-PVTZ) |

|---|---|---|---|---|---|

| S1-C2 | 1.724 | 1.727 | 1.721 | 1.749 | 1.737 |

| C2-N3 | 1.304 | 1.275 | 1.273 | 1.300 | 1.296 |

| N3-C4 | 1.372 | 1.378 | 1.373 | 1.377 | 1.371 |

In the specific case of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, the presence of the amino group at the 2-position creates an electron-donating effect that increases the electron density at the thiazole nitrogen. This electronic effect influences the basicity and nucleophilicity of the compound. The amino group can participate in hydrogen bonding, which affects the compound's solubility and interactions with potential target molecules in biological systems.

The electronic structure of the halogenated phenyl substituent also plays a crucial role in determining the overall properties of this compound. The bromine atom at the meta position introduces an electron-withdrawing inductive effect and an electron-donating resonance effect, while the fluorine atom at the para position exerts a strong electron-withdrawing effect. These electronic effects create a polarized electronic distribution across the molecule, influencing its reactivity, stability, and potential interactions with biological targets.

Table 2: Net Atomic Charges for Thiazole and Substituted Thiazoles

| Position | Thiazole | Methyl-substituted Thiazole | Mercapto-substituted Thiazole |

|---|---|---|---|

| Sulphur 1 | 0.2701 | 0.2669 | 0.2715 |

| Carbon 2 | -0.0641 | 0.0962 | -0.0583 |

| Nitrogen 3 | -0.4544 | -0.4498 | -0.4562 |

| Carbon 4 | 0.0984 | 0.2340 | 0.0912 |

| Carbon 5 | -0.3901 | -0.3874 | -0.4034 |

Historical Development of Substituted Thiazol-2-ylamine Derivatives

The development of thiazol-2-ylamine derivatives represents a significant chapter in the evolution of heterocyclic chemistry. The synthesis and exploration of these compounds date back to the mid-20th century, with several landmark discoveries shaping their trajectory in chemical research.

The Cook–Heilbron thiazole synthesis, first discovered in 1947 by Alan Cook, Ian Heilbron, and A.L. Levy, marked one of the first significant examples of 5-aminothiazole synthesis with substantial yield and diversity in scope. This synthetic approach highlighted the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions.

Another historically significant method for the synthesis of thiazol-2-ylamine derivatives is the Hantzsch thiazole synthesis, which originated in 1887. This method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts. The Hantzsch method has proven to be versatile and efficient, leading to its widespread adoption in the synthesis of various thiazol-2-ylamine derivatives.

The industrial production of 2-aminothiazole underwent significant improvements with the development of processes that utilized monochloroacetaldehyde obtained from depolymerizing a monochloroacetaldehyde trimer and reacting it with thiourea in organic solvents. This approach, as described in patent literature, allowed for the stable storage of high-purity 2-aminothiazole for extended periods.

Table 3: Evolution of Synthetic Methods for Thiazol-2-ylamine Derivatives

| Year | Method | Key Researchers | Significance |

|---|---|---|---|

| 1887 | Hantzsch Synthesis | Hantzsch | First systematic approach to thiazole synthesis |

| 1947 | Cook–Heilbron Synthesis | Cook, Heilbron, Levy | First significant example of 5-aminothiazole synthesis |

| 1980s-1990s | Industrial Process Improvements | Various | Development of processes for high-purity 2-aminothiazole production |

| 2000s-Present | Modified Approaches and Green Chemistry | Various | Focus on environmentally friendly and efficient synthetic routes |

The synthesis of this compound specifically can be achieved through modified Hantzsch thiazole synthesis, which involves the reaction of appropriately substituted α-bromoketones with thiourea. This synthetic approach allows for the precise control of substitution patterns on the thiazole ring, enabling the incorporation of the 3-bromo-4-fluorophenyl group at the 4-position.

Recent developments in the synthesis of thiazol-2-ylamine derivatives have focused on improving reaction conditions, increasing yields, and developing more environmentally friendly approaches. These advancements have facilitated the exploration of structure-activity relationships and the development of compounds with specific electronic and steric properties.

Significance of Halogenated Aryl Substituents in Bioactive Molecules

Halogenated aryl substituents play a pivotal role in modulating the properties and activities of bioactive molecules, including thiazole-based compounds such as this compound. The introduction of halogen atoms into aromatic rings can significantly alter the electronic, steric, and lipophilic properties of the compounds, thereby influencing their interactions with biological targets.

The presence of bromine at the meta position and fluorine at the para position in the phenyl ring of this compound creates a unique electronic environment that can impact the compound's binding affinity to target molecules. Bromine, being a relatively large halogen atom, introduces both steric bulk and polarizability to the molecule, while fluorine contributes to increased metabolic stability and enhanced binding interactions through its strong electronegativity.

Table 4: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 273.13 g/mol | Calculated |

| Boiling Point | 390.9±27.0 °C | Predicted |

| Density | 1.705±0.06 g/cm³ | Predicted |

| pKa | 3.48±0.10 | Predicted |

Research findings have demonstrated that the incorporation of halogen atoms into thiazole-based compounds can enhance their biological activities. For instance, studies on thiazolyl-halogenated compounds have shown improved antibacterial activities against various gram-positive bacteria, particularly against drug-resistant strains. The halogen atoms can form halogen bonds with target proteins, contributing to increased binding affinity and selectivity.

In a broader context, the incorporation of halogenated aryl groups into thiazole scaffolds has been associated with enhanced pharmacological properties, including improved metabolic stability, increased lipophilicity, and optimized membrane permeability. These properties are crucial for the development of compounds with potential therapeutic applications.

Table 5: Impact of Halogen Substitution on Thiazole Derivatives' Activities

| Halogen | Position | Electronic Effect | Observed Impact on Activity |

|---|---|---|---|

| Fluorine | para | Strong electron-withdrawing | Enhanced metabolic stability, increased binding affinity |

| Bromine | meta | Electron-withdrawing (inductive), Electron-donating (resonance) | Improved lipophilicity, increased potency |

| Chlorine | para | Moderate electron-withdrawing | Enhanced antimicrobial activity |

| Iodine | para | Weak electron-withdrawing, strong polarizability | Increased anticancer activity |

The specific combination of bromine and fluorine in this compound creates a compound with distinct electronic properties that may contribute to its potential applications in chemical research. The meta-bromine and para-fluorine arrangement provides a balanced electronic distribution that could optimize interactions with various molecular targets.

特性

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCJNOITOUHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373689 | |

| Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-24-6 | |

| Record name | 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Method for 3-Bromo-4-fluorobenzaldehyde

A patented, environmentally safer and efficient method involves the bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic conditions with phase separation and crystallization steps:

| Step | Description | Conditions/Details |

|---|---|---|

| (1) | Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) | 140-180 mL DCM per 1 mol of substrate |

| (2) | Prepare aqueous solution of sodium bromide and 35% hydrochloric acid | Sodium bromide 1.0-1.03 mol; HCl 90-110 mL; water 90-110 mL |

| (3) | Mix organic and aqueous phases, apply ultrasonic waves, and add 8-10% sodium hypochlorite dropwise over 1 hour at 20-25 °C | Sodium hypochlorite 1.01-1.04 mol |

| (4) | Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes | Temperature maintained at 20-25 °C |

| (5) | Separate organic phase, wash to neutrality, dry, and remove solvent | - |

| (6) | Purify crude product by bulk melting crystallization at 31 °C | Yield ~90%, purity >99% |

This method avoids the use of highly toxic elemental bromine and chlorine, reducing environmental hazards and improving safety. The ultrasonic-assisted bromination enhances reaction efficiency and selectivity.

Synthesis of this compound

The target compound is synthesized by constructing the thiazole ring from the appropriately substituted phenyl precursor, typically via a cyclization reaction involving thiourea.

General Synthetic Route

The preparation generally follows these steps:

| Step | Description | Typical Conditions |

|---|---|---|

| (1) | Preparation of α-bromo ketone intermediate from 3-bromo-4-fluorobenzaldehyde | Bromination of 3-bromo-4-fluorobenzaldehyde or related ketone derivatives |

| (2) | Reaction of α-bromo ketone with thiourea to form thiazole ring | Reflux in ethanol or suitable solvent at ~78 °C for 30-60 minutes |

| (3) | Isolation and purification of this compound | Recrystallization or column chromatography |

Detailed Reaction Example

Based on analogous thiazole syntheses (e.g., 4-(4-bromo-2-methylphenyl)-thiazol-2-ylamine), the reaction proceeds as follows:

- Starting Materials: α-bromo ketone derivative of 3-bromo-4-fluorophenyl and thiourea.

- Reaction: Thiourea is added to a stirred solution of the α-bromo ketone in ethanol.

- Conditions: The mixture is refluxed at 78 °C for approximately 45 minutes.

- Workup: After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.

- Yield: High purity products with yields typically above 90% are reported for similar compounds.

Reaction Mechanism Insights

The formation of the thiazole ring involves nucleophilic attack of the thiourea sulfur atom on the α-bromo ketone carbon, followed by cyclization and elimination steps to form the heterocyclic structure with the amine group at position 2.

Comparative Data Table of Preparation Parameters

| Parameter | Description | Typical Range/Value | Notes |

|---|---|---|---|

| Starting Material | 3-Bromo-4-fluorobenzaldehyde | Purity >99% | Prepared via sodium bromide/hypochlorite method |

| Solvent | Ethanol or acetonitrile | 5-15 mL per mmol scale | Reflux solvent for cyclization |

| Reflux Temperature | ~78 °C | Ethanol boiling point | Ensures efficient cyclization |

| Reaction Time | 30-60 minutes | Dependent on scale and substrate | Monitored by TLC or HPLC |

| Purification | Recrystallization or chromatography | Solvent dependent | Achieves >95% purity |

| Yield | 85-95% | High yield typical | Depends on reaction scale and purity |

Summary of Key Research Findings

- The ultrasonic-assisted bromination for preparing 3-bromo-4-fluorobenzaldehyde provides a safer and high-yielding alternative to classical bromination methods.

- The thiourea cyclization method is a well-established, efficient route for synthesizing thiazol-2-ylamines, including substituted derivatives with halogenated phenyl groups.

- Purification via recrystallization from suitable solvents yields analytically pure compounds suitable for further biological or chemical studies.

- The reaction conditions are mild, scalable, and reproducible, making them suitable for both laboratory and industrial synthesis.

化学反応の分析

Types of Reactions

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules for material science and catalysis studies.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

4-(4-Bromophenyl)thiazol-2-amine Derivatives

- Example: 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (C₁₈H₁₆N₃SBr) Key Differences: Lacks the fluorine atom at the phenyl position but introduces a dimethylamino-benzylidene group. Melting points range from 62–190°C, with IC₅₀ values for biological activity (e.g., antimicrobial) between 65–83 .

5-Bromo-4-(trifluoromethyl)thiazol-2-amine

- Structure : C₄H₂BrF₃N₂S

- Key Differences : Replaces the phenyl group with a trifluoromethyl substituent.

- Impact : The strong electron-withdrawing CF₃ group increases metabolic stability but reduces solubility compared to phenyl analogs. This compound is smaller (MW: 241.03 g/mol), which may limit its pharmacokinetic profile .

4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine

- Structure: C₇H₅BrN₂S₂ (MW: 261.16 g/mol) Key Differences: Substitutes phenyl with a thienyl group.

4-(4-Cyclohexylphenyl)thiazol-2-amine

Physical and Chemical Properties

生物活性

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a thiazole ring, which is known for its diverse biological activities. The bromine and fluorine substituents on the phenyl ring are critical for modulating the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In various studies, compounds similar to this compound have shown cytotoxic effects against multiple cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds with thiazole structures have been tested against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The results demonstrated IC50 values indicating potent cytotoxicity, with some derivatives showing IC50 values as low as 0.5 µM against specific cancer types .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activity. Studies have reported that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Mechanism of Action : The antimicrobial effects are often attributed to the inhibition of bacterial enzymes or interference with cell wall synthesis. For example, thiazoles can disrupt the function of essential enzymes involved in bacterial metabolism, leading to cell death .

Research Findings and Case Studies

Several studies have provided insights into the efficacy of this compound and its analogs:

- Study on Anticancer Activity : A systematic evaluation of thiazole derivatives revealed that modifications at the phenyl ring significantly impacted their anticancer potency. Compounds with halogen substitutions (like bromine and fluorine) exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts .

- Antimicrobial Screening : In a study examining a library of thiazole compounds, this compound was identified among the most potent against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of 2-bromo-3,4-difluoroacetophenone with thiourea under microwave irradiation (165°C, 300 seconds) in ethanol . Alternative methods involve conventional heating, but microwave-assisted synthesis improves yield and reduces side reactions. Key parameters for optimization include:

Q. How can researchers confirm the molecular structure of this compound experimentally?

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement and ORTEP-III for visualization .

- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions. For example, the fluorine atom at the 4-position of the phenyl ring shows distinct coupling patterns in -NMR .

- Mass spectrometry : Confirm the molecular ion peak at m/z 289.02 (M+H) using high-resolution MS .

Q. What are the critical safety considerations when handling this compound?

- Toxicity : No FDA approval exists for human/animal use; avoid ingestion or inhalation .

- Reactivity : The bromine substituent may participate in unintended nucleophilic substitutions. Use inert atmospheres for reactions involving strong bases .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G**) can model:

- Electrostatic potential surfaces : Identify electron-rich regions (e.g., thiazole nitrogen) for hydrogen bonding .

- Frontier molecular orbitals : Predict reactivity by analyzing HOMO-LUMO gaps. For example, the bromine atom lowers the LUMO energy, enhancing electrophilic aromatic substitution .

- Thermochemical data : Validate computed atomization energies against experimental values (average deviation <2.4 kcal/mol) .

Q. What crystallographic insights explain this compound’s intermolecular interactions?

- Hydrogen bonding : The amine group (-NH) forms N–H···N/S bonds with adjacent thiazole or phenyl rings, stabilizing the crystal lattice. Graph-set analysis (e.g., motifs) reveals chain-like networks .

- Halogen interactions : The bromine atom participates in Type-II halogen···π interactions (3.5–3.8 Å) with fluorophenyl groups .

Q. How does the substituent pattern influence biological activity in related thiazole derivatives?

- Bromine : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- Fluorine : Withdraws electron density, polarizing the thiazole ring and altering binding affinity to targets like TRPV1 receptors .

- Methodological validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with protein active sites, correlating with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。